molecular formula C20H27NO2 B5107503 N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide

Cat. No.: B5107503
M. Wt: 313.4 g/mol
InChI Key: BRWUBAHSEKXJBR-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide typically involves the functionalization of adamantane derivatives. One common method includes the alkylation of adamantane with appropriate reagents to introduce the 1-(1-adamantyl)ethyl group, followed by the coupling with 4-methoxybenzoyl chloride to form the benzamide moiety. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production methods for adamantane derivatives, including this compound, often rely on large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The adamantane framework provides a rigid scaffold that enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is unique due to the presence of the 4-methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-13(21-19(22)17-3-5-18(23-2)6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUBAHSEKXJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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